2-アミノアダマンタン-2-カルボン酸

概要

説明

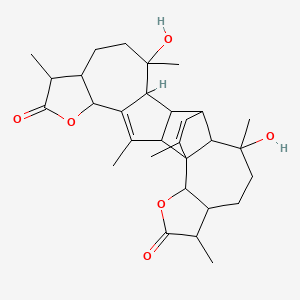

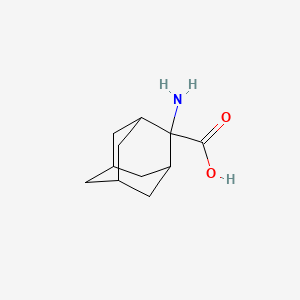

2-Aminoadamantane-2-carboxylic acid is an organic compound with the formula C11H17NO2 . It is a geminal, functionalized achiral amino acid that has been reported to possess interesting biological activity as a transport mediator due to its unique physiochemical properties .

Synthesis Analysis

The synthesis of 2-Aminoadamantane-2-carboxylic acid involves a high-yielding, scalable, and safe process . The process uses various mesoreactor flow devices to expedite the lab-scale synthesis of this molecule by simplifying the processing requirements for the use of several potentially hazardous reagent combinations and reaction conditions .Molecular Structure Analysis

The molecular formula of 2-Aminoadamantane-2-carboxylic acid is C11H17NO2 . Its average mass is 195.258 Da and its monoisotopic mass is 195.125931 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Aminoadamantane-2-carboxylic acid are complex and involve several steps . The process involves the use of 2-adamantone, (NH4)2CO3, and NaCN, among other reagents .Physical and Chemical Properties Analysis

2-Aminoadamantane-2-carboxylic acid has a density of 1.2±0.1 g/cm3, a boiling point of 346.2±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . It also has a molar refractivity of 51.8±0.3 cm3, a molar volume of 157.7±3.0 cm3, and a polarizability of 20.5±0.5 10-24 cm3 .科学的研究の応用

生物系における輸送メディエーター

2-アミノアダマンタン-2-カルボン酸は、その独特の物理化学的特性により、輸送メディエーターとしての興味深い生物活性を有することが報告されています。 メチオニンやロイシンなどのアミノ酸の細胞内への輸送に影響を与えることができ、これは様々な細胞プロセスにとって重要です .

細胞増殖阻害

この化合物は、P388リンパ性白血病細胞の増殖を阻害する能力を示しており、癌研究や治療における潜在的な利用が示唆されています .

合成プロセスの開発

2-アミノアダマンタン-2-カルボン酸の調製のための、収率が高く、スケーラブルで安全な新しいプロセスが開発されており、これは様々な分野における製造と応用にとって重要です .

分子間相互作用における選択的認識

2-アミノアダマンタン-2-カルボン酸残基は、特定の分子標的を選択的に認識することを可能にする主要な相互作用に関与していることが報告されており、これは創薬開発において重要です .

転移抑制と抗腫瘍活性

アダマンタンを含む分子の構造改変、例えばアダマンチル酢酸を特定の化合物に結合させることは、実験動物における転移抑制と抗腫瘍効果、ならびに免疫応答の刺激を含む、多様な生物活性を示しています .

作用機序

Target of Action

The primary target of 2-Aminoadamantane-2-carboxylic acid is the purinergic P2X receptors . These receptors are trimeric cell surface ion channels that are gated by extracellular ATP . They are present on the surface of various cells, including hematopoietic lineage, astrocytes, microglia, oligodendrocytes, Schwann cells, and neurons (primarily glutamatergic neurons) in the central and peripheral nervous system .

Mode of Action

2-Aminoadamantane-2-carboxylic acid: interacts with its targets by inhibiting the P2X7-evoked glutamate release . This inhibition may contribute to its antinociceptive properties .

Biochemical Pathways

The biochemical pathway affected by 2-Aminoadamantane-2-carboxylic acid is the purinergic signaling pathway . By inhibiting the P2X7-evoked glutamate release, it can potentially alter the signaling in this pathway . The downstream effects of this alteration are currently under investigation .

Pharmacokinetics

The pharmacokinetic properties of 2-Aminoadamantane-2-carboxylic acid It is known to have high gi absorption and is a p-gp substrate . Its lipophilicity (iLOGP) is 1.61 , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of 2-Aminoadamantane-2-carboxylic acid ’s action include the inhibition of glutamate release . This inhibition can potentially lead to analgesic effects .

Safety and Hazards

2-Aminoadamantane-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

将来の方向性

Research is ongoing into the potential applications of 2-Aminoadamantane-2-carboxylic acid. For example, it has been used in the design and synthesis of novel mannosylated muropeptide analogs . The immunostimulating activities of these prepared compounds will be evaluated in a mice model using ovalbumin as an antigen and compared with previously prepared derivatives .

生化学分析

Biochemical Properties

2-Aminoadamantane-2-carboxylic acid has been reported to interact with various enzymes and proteins

Cellular Effects

It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of 2-Aminoadamantane-2-carboxylic acid in animal models have been studied

Metabolic Pathways

It is believed to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

特性

IUPAC Name |

2-aminoadamantane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c12-11(10(13)14)8-2-6-1-7(4-8)5-9(11)3-6/h6-9H,1-5,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMQRNCPZFUGID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195187 | |

| Record name | Adamantanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42381-05-5 | |

| Record name | 2-Aminoadamantane-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42381-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adamantanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042381055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 42381-05-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Adamantanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADAMANTANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F52G3FRR68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

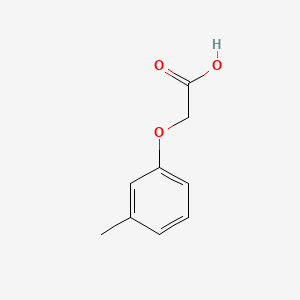

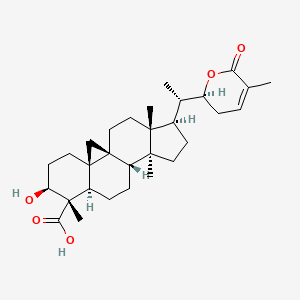

![(2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B1666479.png)